氯化铑(III)

描述

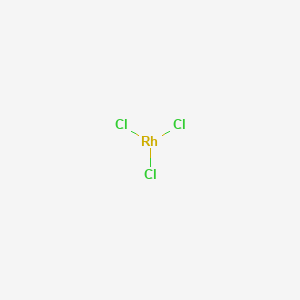

Rhodium(III) chloride, also known as rhodium (III) chloride, is an inorganic compound with the chemical formula RhCl₃. It typically appears as a red-brown solid and is known for its use in various industrial and scientific applications. Rhodium(III) chloride is a diamagnetic compound and is often used as a precursor to other rhodium compounds, especially in homogeneous catalysis .

科学研究应用

Rhodium(III) chloride has a wide range of applications in scientific research:

作用机制

Target of Action

Rhodium trichloride primarily targets DNA, RNA, or the corresponding purines . It is known to bond to these targets and inhibit their synthesis . The compound also has an affinity for oxygen-based ligands .

Mode of Action

Rhodium trichloride interacts with its targets by forming a bond with them. This bond has been demonstrated with calf thymus DNA . It is assumed that rhodium compounds bond to DNA, RNA, or the corresponding purines and inhibit their synthesis . The mutagenic potential is attributed to an interaction between the rhodium compounds and DNA or the corresponding purines .

Biochemical Pathways

Rhodium trichloride affects the biochemical pathways related to DNA and RNA synthesis. By bonding to DNA, RNA, or the corresponding purines, it inhibits their synthesis . This can lead to genetic mutations, as seen in the hypoxanthine-guanine phosphoribosyltransferase (HPRT) test .

Action Environment

The action of rhodium trichloride can be influenced by environmental factors. For instance, the compound is insoluble in common solvents, limiting its value in the laboratory . It is soluble in hydroxide and cyanide solutions, as well as in aqua regia . This solubility can influence the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

Rhodium trichloride has been found to interact with various biomolecules. For instance, it has been used to dope graphene with Rh nanoparticles to prepare hybrids for electrocatalysis in energy, sensing, and biomedical sectors . The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the reactions occur.

Cellular Effects

Rhodium trichloride has been shown to have effects on various types of cells. For example, it has been found to have an inhibitory effect on cytokine levels in female Wistar rats exposed to Rhodium (III) chloride hydrate . This suggests that Rhodium trichloride may have an anti-inflammatory role .

Molecular Mechanism

The molecular mechanism of Rhodium trichloride is complex and multifaceted. For instance, it has been found to bind to mitochondrial DNA (mtDNA), causing the cytoplasmic release of mtDNA fragments to activate the cGAS-STING pathway . This pathway is a key mediator of innate immunity involved in cancer development and treatment .

Temporal Effects in Laboratory Settings

The effects of Rhodium trichloride can change over time in laboratory settings. For instance, thermal decomposition of Rhodium (III) chloride under inert, oxidative, and reductive gas atmospheres has been investigated to determine its thermal properties .

Dosage Effects in Animal Models

The effects of Rhodium trichloride can vary with different dosages in animal models. For instance, quantitative changes in different cytokines were determined in serum of female Wistar rats exposed to Rhodium (III) chloride hydrate to evaluate its early effects on the immune system .

Metabolic Pathways

Rhodium trichloride may be involved in various metabolic pathways. For instance, it has been found to activate the mitochondrial retrograde signaling by disturbing the key metabolites involved in epigenetic modifications .

Transport and Distribution

It is known that Rhodium trichloride is soluble in hydroxide and cyanide solutions, which may facilitate its transport and distribution .

Subcellular Localization

It has been found to bind to mitochondrial DNA (mtDNA), suggesting that it may localize to the mitochondria .

准备方法

Synthetic Routes and Reaction Conditions: Rhodium(III) chloride can be synthesized through several methods. One common method involves the reaction of rhodium metal with chlorine gas at elevated temperatures (200-300°C). This reaction produces rhodium trichloride directly . Another method involves the dissolution of rhodium metal powder in hydrochloric acid within an electrolytic tank, followed by crystallization to obtain rhodium trichloride .

Industrial Production Methods: In industrial settings, rhodium trichloride is often produced from rhodium-containing residues obtained during the refining of platinum group metals. The residues are treated with chlorine gas to form rhodium trichloride, which is then purified through various chemical processes .

化学反应分析

Types of Reactions: Rhodium(III) chloride undergoes various chemical reactions, including:

Oxidation: Rhodium(III) chloride can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to form rhodium (I) complexes, often using reducing agents like sodium citrate.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like oxygen or peroxides.

Reduction: Common reducing agents include sodium citrate and aliphatic alcohols.

Substitution: Ligand substitution reactions often occur in the presence of coordinating solvents like ethanol or water.

Major Products:

Oxidation: Higher oxidation state rhodium compounds.

Reduction: Rhodium (I) complexes.

Substitution: Various rhodium-ligand complexes, such as [RhCl(NH₃)₅]²⁺.

相似化合物的比较

Rhodium(III) chloride can be compared to other similar compounds, such as:

- Rhodium (III) fluoride (RhF₃)

- Rhodium (III) bromide (RhBr₃)

- Rhodium (III) iodide (RhI₃)

- Cobalt (II) chloride (CoCl₂)

- Iridium (III) chloride (IrCl₃)

- Ruthenium (III) chloride (RuCl₃)

- Palladium (II) chloride (PdCl₂)

Uniqueness: Rhodium(III) chloride is unique due to its high stability and versatility in forming various rhodium complexes. Unlike cobalt (II) chloride, which primarily exists in the +2 oxidation state, rhodium trichloride readily forms stable +3 oxidation state complexes .

属性

CAS 编号 |

10049-07-7 |

|---|---|

分子式 |

Cl3Rh |

分子量 |

209.26 g/mol |

IUPAC 名称 |

rhodium(3+);trichloride |

InChI |

InChI=1S/3ClH.Rh/h3*1H;/q;;;+3/p-3 |

InChI 键 |

SONJTKJMTWTJCT-UHFFFAOYSA-K |

SMILES |

Cl[Rh](Cl)Cl |

规范 SMILES |

[Cl-].[Cl-].[Cl-].[Rh+3] |

Key on ui other cas no. |

10049-07-7 |

Pictograms |

Irritant |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Q1: What is the significance of rhodium trichloride in catalysis?

A: Rhodium trichloride is a versatile homogeneous catalyst used in various organic reactions. Its ability to activate multiple bonds in organic molecules makes it particularly useful for hydrogenation, isomerization, and hydroboration reactions. [, , , ]

Q2: How does rhodium trichloride catalyze the hydroboration of alkenes?

A: Unlike traditional hydroboration reactions, using rhodium trichloride as a catalyst can lead to a reversal of regioselectivity. Research suggests this involves multiple, reversible additions and eliminations of a rhodium-activated borane species across the double bond, leading to the formation of unexpected isomers. [, ]

Q3: Can you provide an example of regiospecific labeling using rhodium trichloride?

A: Rhodium trichloride demonstrates high regiospecificity for ortho-tritiation in various aromatic molecules, including carboxylic acids, amides, and aralkylamines. This makes it a valuable tool for creating regiospecifically labeled compounds for research purposes. [, ]

Q4: Is rhodium trichloride effective in the carbonylation of organic compounds?

A: Yes, studies demonstrate the effectiveness of rhodium trichloride supported on active carbon in catalyzing the vapor-phase carbonylation of alkyl chloroacetates to produce dialkyl malonates. [, ]

Q5: Does the choice of precursor affect the catalytic activity of rhodium catalysts?

A: Research using EXAFS suggests that rhodium catalysts prepared from rhodium trichloride are more labile in the presence of carbon monoxide compared to those prepared from rhodium nitrate. The presence of chlorine is believed to stabilize Rh(I) species, impacting their reactivity. []

Q6: Are there methods to prepare supported rhodium catalysts with enhanced activity?

A: Research shows that depositing the reaction products of a rhodium trichloride-amine complex treated with diisobutylaluminum hydride on mineral supports like aluminum oxide or silica creates highly active catalysts for hydrogenating multiple carbon-carbon bonds. []

Q7: Can you explain the role of amines in rhodium-catalyzed reactions?

A: Studies on the arylation of ethylene with iodobenzene revealed that amines significantly enhance the catalytic activity of rhodium trichloride. This effect is more pronounced with tertiary and secondary amines compared to primary amines, suggesting a steric influence on their interaction with the rhodium complex. []

Q8: What is the molecular formula and weight of rhodium trichloride hydrate?

A: The molecular formula of rhodium trichloride hydrate is RhCl3•xH2O. The exact weight depends on the degree of hydration (x), with the anhydrous form (RhCl3) having a molecular weight of 209.26 g/mol. [, , ]

Q9: What spectroscopic techniques are used to characterize rhodium trichloride complexes?

A: Various spectroscopic methods, including infrared (IR), Raman, nuclear magnetic resonance (NMR), and electron spin resonance (ESR), are employed to analyze the structure and bonding in rhodium trichloride complexes. These techniques provide valuable information about the coordination environment, electronic structure, and ligand interactions. [, , , ]

Q10: Are there alternative methods to synthesize water-soluble hexachlororhodate?

A: A new method involves the medium-temperature chlorination of rhodium powder. This approach eliminates the need for sodium or water washing, offering a potentially more efficient and environmentally friendly way to synthesize water-soluble hexachlororhodate. []

Q11: Can you describe a method for preparing rhodium trichloride hydrate from rhodium residues?

A: A patented method utilizes silica gel-polyamine resin to recover rhodium from residue solutions obtained after digesting them with concentrated sulfuric and nitric acids. The process involves several steps of refluxing, filtering, and eluting with varying concentrations of hydrochloric acid to obtain purified rhodium trichloride hydrate. []

Q12: Is there a way to synthesize acetylacetonatodicarbonyl rhodium with improved yield?

A: A novel method uses N,N-dimethylformamide as a solvent to react rhodium trichloride hydrate with diacetone. This procedure is reported to improve both the step yield and overall yield of acetylacetonatodicarbonyl rhodium while utilizing a relatively environmentally friendly solvent. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate](/img/structure/B162866.png)

![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B162880.png)

![8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B162900.png)